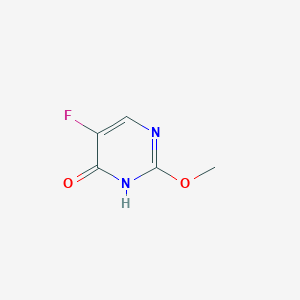

2-Methoxy-5-Fluorouracil

Übersicht

Beschreibung

Synthesis Analysis

5-Fluoro-2-methoxypyrimidin-4(3H)-one and its derivatives are synthesized through various chemical processes. The synthesis often involves reactions under specific conditions to achieve the desired chemical structure. For example, one study discusses the synthesis and crystal structure of a related fluoropyrimidine compound, indicating the complexity and precision required in these processes (Li et al., 2014).

Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-methoxypyrimidin-4(3H)-one is characterized using techniques like X-ray crystallography. Such studies provide detailed insights into the spatial arrangement of atoms within the molecule, which is crucial for understanding its chemical behavior and potential applications (Li et al., 2014).

Chemical Reactions and Properties

The chemical reactions and properties of 5-Fluoro-2-methoxypyrimidin-4(3H)-one are influenced by its molecular structure. For instance, the presence of the fluorine atom can significantly impact the compound's reactivity and interaction with other molecules. Studies have shown that compounds like 5-fluoropyrimidine can undergo various chemical reactions under different conditions, leading to a range of products with potential applications in areas such as medicinal chemistry and materials science (Kheifets et al., 2004).

Wissenschaftliche Forschungsanwendungen

Trägersysteme für Medikamente

2-Methoxy-5-Fluorouracil: wurde als potenzielles Medikament in Trägersystemen untersucht. Beispielsweise hat sich gezeigt, dass seine Einarbeitung in Methoxy-exfoliierte Montmorillonit-Nanosheets die Eigenschaften der Medikamentenbeladung, -freisetzung und -Zytotoxizität verbessert . Diese Anwendung ist bedeutsam für die Entwicklung effizienterer Medikamentenverabreichungssysteme, die zu verbesserten therapeutischen Ergebnissen führen können.

Antitumoraktivität

Die Verbindung wurde synthetisiert und auf ihre Antitumoraktivitäten hin untersucht. Sie wurde gegen verschiedene Krebszelllinien getestet, und einige Derivate haben gezeigt, dass sie das Wachstum von Tumorzellen wirksam hemmen . Es ist jedoch wichtig zu beachten, dass diese Verbindungen auch Toxizität aufweisen können, was ein entscheidender Faktor bei der Medikamentenentwicklung ist.

Prodrug-Design

This compound: Derivate wurden als Prodrugs untersucht - eine Strategie zur Verbesserung des pharmakologischen Profils von Medikamenten. Diese Derivate zielen darauf ab, die Bioaktivität, Selektivität und Absorption zu erhöhen und gleichzeitig die Toxizität zu reduzieren . Das Prodrug-Design ist ein vielversprechendes Feld, das zur Entwicklung besserer therapeutischer Wirkstoffe führen kann.

Synthese nicht-natürlicher Nukleoside

Die Verbindung dient als Akzeptor bei der Synthese nicht-natürlicher Nukleoside unter Verwendung von immobilisierter 2′-Desoxyribosyltransferase . Diese Anwendung ist entscheidend im Bereich der medizinischen Chemie, wo modifizierte Nukleoside verschiedene therapeutische Anwendungen haben können.

Chemische Forschung und Entwicklung

In der chemischen F&E wird This compound verwendet, um seine physikalischen und chemischen Eigenschaften wie Schmelzpunkt und Molekulargewicht zu untersuchen, die für die Entwicklung neuer Arzneimittel unerlässlich sind .

Studien zur biologischen Aktivität

Forschungen zu This compound umfassen die Untersuchung seiner biologischen Aktivitäten und Interaktionen mit anderen Verbindungen. Dies hilft beim Verständnis seines Wirkmechanismus und möglicher Nebenwirkungen .

Sicherheits- und Toxizitätsbewertungen

Sicherheit und Toxizität sind entscheidende Aspekte der Medikamentenentwicklung. This compound wird verschiedenen Tests unterzogen, um seine Gefährdungsstufen und Sicherheitsrichtlinien für die Verwendung zu ermitteln .

Pharmazeutische Zwischenprodukte

Schließlich wird This compound als Zwischenprodukt bei der Synthese komplexerer pharmazeutischer Verbindungen verwendet. Seine Rolle als Zwischenprodukt ist entscheidend für die Erweiterung des Spektrums verfügbarer Medikamente .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P271 (Use only outdoors or in a well-ventilated area) and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

2-Methoxy-5-fluorouracil, also known as 5-Fluoro-2-methoxy-4(1H)pyrimidinone or 5-Fluoro-2-methoxypyrimidin-4(3H)-one, is a derivative of the chemotherapeutic agent 5-Fluorouracil (5-FU). The primary target of 5-FU is the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis by converting deoxyuridylic acid to thymidylic acid .

Mode of Action

The mode of action of this compound is thought to be similar to that of 5-FU. The active metabolite of 5-FU, FdUMP, binds to TS, forming a covalently bound ternary complex . This binding inhibits the function of TS, leading to the disruption of DNA synthesis and repair, resulting in lethal DNA damage .

Biochemical Pathways

The action of 5-FU affects several biochemical pathways. It leads to the misincorporation of fluoronucleotides into RNA and DNA and inhibits the nucleotide synthetic enzyme thymidylate synthase (TS) . This action disrupts DNA synthesis and repair, leading to DNA damage . Additionally, non-coding RNAs can modulate cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior, affecting cell response to 5-FU .

Pharmacokinetics

The pharmacokinetics of 5-FU has been associated with clinically significant variability . Studies have shown that pharmacokinetically guided dose adjustments can substantially improve the therapeutic index of 5-FU treatment . .

Result of Action

The result of 5-FU action is the disruption of DNA synthesis and repair, leading to DNA damage and cell death . This action can lead to the death of cancer cells, thereby inhibiting the growth of tumors.

Biochemische Analyse

Biochemical Properties

It is known that 5-fluorouracil, a related compound, inhibits pseudo-uridine conversion in rRNA, tRNA, and snRNA species, preventing polyadenylation of mRNA at low doses

Cellular Effects

5-fluorouracil, a related compound, has been shown to affect cell proliferation, cell cycle, survival, and induction of apoptosis . It is possible that 2-Methoxy-5-fluorouracil may have similar effects on various types of cells and cellular processes, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

5-fluorouracil, a related compound, is known to disrupt DNA synthesis and repair, resulting in lethal DNA damage . It is possible that this compound may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that 5-fluorouracil reaches CSF concentrations of around 7 μM in about 30 min due to its easy penetration across the blood-brain barrier

Dosage Effects in Animal Models

It is known that 5-fluorouracil treatment leads to reconstruction of bone marrow microenvironment to establish an activated niche stimulating hematopoietic stem cells

Metabolic Pathways

5-fluorouracil, a related compound, is known to affect several metabolic pathways, including the TCA cycle

Transport and Distribution

It is known that 5-fluorouracil plasma clearance ranges from 0.5 to 1.4 L/min for bolus doses

Eigenschaften

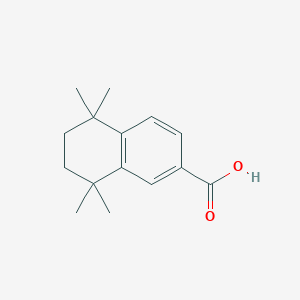

IUPAC Name |

5-fluoro-2-methoxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2/c1-10-5-7-2-3(6)4(9)8-5/h2H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMIFBCPINLZNNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326323 | |

| Record name | 5-Fluoro-2-methoxypyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1480-96-2 | |

| Record name | 5-Fluoro-2-methoxy-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1480-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-fluororacil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001480962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1480-96-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527067 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoro-2-methoxypyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4(1H)-Pyrimidinone, 5-fluoro-2-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Fluoro-2-methoxypyrimidin-4(3H)-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TY6TM2YC2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential antitumor applications of 2-Methoxy-5-fluorouracil?

A1: Research has explored the use of this compound as a ligand in the synthesis of metal complexes with potential antitumor activity. Specifically, titanium(IV) and zirconium(IV) complexes incorporating this compound have been synthesized and their activity against Ehrlich ascites carcinoma in mice was investigated []. This research highlights the potential of incorporating this compound into metal-based drug candidates for cancer treatment.

Q2: How is this compound used in the synthesis of other pharmaceutical compounds?

A2: this compound serves as a crucial starting material in the synthesis of 5-flucytosine, an antifungal medication [, ]. This synthesis involves a multi-step process, including chlorination of this compound followed by amination and acidic hydrolysis to yield the final product.

Q3: Has the crystal structure of this compound derivatives been studied?

A3: Yes, the crystal structure of 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one, a derivative of this compound, has been determined []. This study revealed that the molecule adopts a planar conformation with the methoxy and ethyl groups slightly out of plane. Additionally, the crystal packing showed the formation of centrosymmetric dimers through N—H⋯O hydrogen bonds. This structural information provides valuable insights for understanding the properties and potential applications of this class of compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B18192.png)

![2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol](/img/structure/B18236.png)